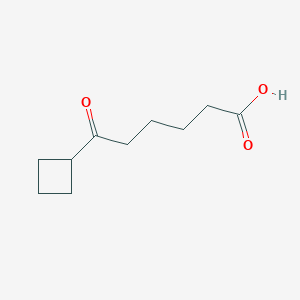

6-Cyclobutyl-6-oxohexanoic acid

説明

6-Cyclobutyl-6-oxohexanoic acid is a cyclic ketone with the molecular formula C10H16O3. This compound has gained attention due to its potential therapeutic and industrial applications. It is characterized by a cyclobutyl group attached to a hexanoic acid chain with a ketone functional group at the sixth position.

作用機序

Target of Action

It is known to be involved in the oxidation process of cyclohexane .

Mode of Action

6-Cyclobutyl-6-oxohexanoic acid is formed during the oxidation of cyclohexane, cyclohexanone, and 2-hydroxycyclohexanone . It can also be formed by the decomposition of 2-hydroperoxycyclohexanone via nonradical and radical routes, as well as by the oxidation of 2-hydroxycyclohexanone with peroxide compounds .

Biochemical Pathways

The formation of this compound is part of the cyclohexane oxidation process. This process involves the buildup of main and side products during uncatalyzed and cobalt naphthenate-catalyzed oxidation of cyclohexane at 150°C . The compound is accumulated in parallel with 6-Hydroxyhexanoic and adipic acids .

Result of Action

Its formation is a significant part of the cyclohexane oxidation process .

Action Environment

The formation of this compound is influenced by environmental factors such as temperature and the presence of catalysts. For instance, the buildup kinetics of the compound and other products have been studied during the uncatalyzed and cobalt naphthenate-catalyzed oxidation of cyclohexane at 150°C .

生化学分析

Biochemical Properties

6-Cyclobutyl-6-oxohexanoic acid plays a significant role in biochemical reactions, particularly in the oxidation processes. It interacts with enzymes such as cyclohexanone monooxygenase and ω-amino group-oxidizing enzymes from Phialemonium species . These interactions involve the oxidation of cyclohexanone and 6-aminohexanoic acid, respectively, leading to the formation of this compound . The compound’s ability to participate in these reactions highlights its importance in studying oxidation mechanisms and enzyme-substrate specificity.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the oxidation of cyclohexane and cyclohexanone, leading to the accumulation of 6-hydroxyhexanoic acid and adipic acid . These effects suggest that this compound may play a role in modulating metabolic pathways and cellular responses to oxidative stress.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes and biomolecules. It binds to the active sites of enzymes such as cyclohexanone monooxygenase and ω-amino group-oxidizing enzymes, facilitating the oxidation of substrates like cyclohexanone and 6-aminohexanoic acid . These interactions result in the formation of this compound and other oxidation products, demonstrating its role in enzyme-mediated oxidation processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. Studies have shown that low to moderate doses of the compound can modulate metabolic pathways and cellular responses without causing significant toxicity . High doses may lead to adverse effects, including oxidative stress and cellular damage. These findings highlight the importance of dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to oxidation processes. It interacts with enzymes such as cyclohexanone monooxygenase and ω-amino group-oxidizing enzymes, facilitating the conversion of substrates like cyclohexanone and 6-aminohexanoic acid into this compound and other oxidation products . These interactions underscore the compound’s role in modulating metabolic flux and influencing metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is known to interact with cellular transport mechanisms, facilitating its uptake and distribution across different cellular compartments . These interactions ensure the proper localization and accumulation of this compound, enabling it to exert its biochemical effects effectively.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to particular cellular compartments, such as mitochondria and peroxisomes, where it participates in oxidation processes . Targeting signals and post-translational modifications play a role in directing this compound to these compartments, ensuring its proper function and interaction with relevant biomolecules.

準備方法

Synthetic Routes and Reaction Conditions: 6-Cyclobutyl-6-oxohexanoic acid can be synthesized through various methods. One common approach involves the oxidation of 6-aminohexanoic acid using an enzyme oxidizing ω-amino compounds from Phialemonium sp. AIU 274. This enzymatic method yields 6-oxohexanoic acid with 100% efficiency by incubating the substrate with the enzyme and catalase at 30°C for 30 hours in a potassium phosphate buffer (pH 7.0) .

Industrial Production Methods: Industrial production of this compound often involves the liquid-phase oxidation of cyclohexane. This process uses molecular oxygen in the presence of cobalt compounds at elevated temperatures and pressures. The oxidation of cyclohexane leads to the formation of various carboxylic acids, including 6-oxohexanoic acid .

化学反応の分析

Types of Reactions: 6-Cyclobutyl-6-oxohexanoic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be further oxidized to form other carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can participate in substitution reactions where the cyclobutyl group or the ketone group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions.

Major Products:

Oxidation: Further oxidation can yield adipic acid and other bifunctional carboxylic acids.

Reduction: Reduction of the ketone group forms 6-cyclobutylhexanol.

Substitution: Substitution reactions can produce a variety of derivatives depending on the reagents used.

科学的研究の応用

6-Cyclobutyl-6-oxohexanoic acid has several scientific research applications:

Chemistry: It is used as a precursor for the synthesis of functionalized polymers and other complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

類似化合物との比較

6-Oxohexanoic acid: Shares a similar structure but lacks the cyclobutyl group.

Adipic acid: Another bifunctional carboxylic acid formed through similar oxidation processes.

6-Hydroxyhexanoic acid: A reduction product of 6-oxohexanoic acid.

Uniqueness: 6-Cyclobutyl-6-oxohexanoic acid is unique due to the presence of the cyclobutyl group, which imparts distinct chemical and physical properties.

生物活性

6-Cyclobutyl-6-oxohexanoic acid (CAS Number: 898766-81-9) is a cyclic ketone with the molecular formula . This compound has garnered attention in various fields, notably in medicinal chemistry, due to its potential biological activities and interactions with specific enzymes. Its structure consists of a cyclobutyl group attached to a hexanoic acid chain, featuring a ketone functional group at the sixth position.

This compound is primarily involved in the oxidation processes of hydrocarbons, particularly cyclohexane. It is formed during the oxidation of cyclohexane and related compounds, which can be catalyzed by various enzymes. The compound interacts with enzymes such as cyclohexanone monooxygenase, facilitating the oxidation of substrates and influencing metabolic pathways.

Enzyme Interactions

This compound has been shown to interact with several key enzymes:

- Cyclohexanone Monooxygenase : Involved in the oxidation of cyclohexanone to produce various metabolites.

- ω-Amino Group-Oxidizing Enzymes : These enzymes play a role in amino acid metabolism and are crucial for the compound's biological activity.

Cellular Effects

Research indicates that this compound influences various cellular processes:

- Cell Signaling Pathways : It may modulate pathways involved in cell growth and differentiation.

- Gene Expression : The compound can affect the expression of genes related to metabolic processes.

- Cellular Metabolism : It has been observed to influence metabolic pathways leading to the accumulation of other significant metabolites like 6-hydroxyhexanoic acid and adipic acid.

Dosage Effects

In animal models, varying dosages of this compound have demonstrated different biological effects. Low to moderate doses appear to modulate metabolic pathways without significant toxicity, suggesting a potential therapeutic window for its application in medical research.

Case Studies

-

Oxidation Studies :

- A study examined the kinetics of this compound formation during uncatalyzed and cobalt naphthenate-catalyzed oxidation of cyclohexane at elevated temperatures (150°C). The results indicated that environmental factors significantly influence the compound's formation and stability.

-

Enzyme Activity :

- Research focused on the interaction between this compound and cyclohexanone monooxygenase revealed that this compound serves as an effective substrate, enhancing the enzyme's activity in oxidative reactions.

- Metabolic Pathway Analysis :

Summary of Biological Activities

特性

IUPAC Name |

6-cyclobutyl-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c11-9(8-4-3-5-8)6-1-2-7-10(12)13/h8H,1-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIRYFHPBAWKZBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645360 | |

| Record name | 6-Cyclobutyl-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898766-81-9 | |

| Record name | ε-Oxocyclobutanehexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898766-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Cyclobutyl-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。